molecular formula C12H10F3NO3S3 B2426854 3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile CAS No. 1024436-77-8

3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile

Cat. No.: B2426854
CAS No.: 1024436-77-8
M. Wt: 369.39
InChI Key: PCYSIGSKUWQWSP-UHFFFAOYSA-N
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Description

3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethoxy group, a sulfonyl group, and a nitrile group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile typically involves multiple steps, including the introduction of the trifluoromethoxy group and the sulfonyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonyl group can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylthio-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3,3-Dimethylthio-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile: Contains a chlorophenyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3S3/c1-20-11(21-2)10(7-16)22(17,18)9-5-3-8(4-6-9)19-12(13,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYSIGSKUWQWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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